methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
Description
Methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-6-carboxylate is a benzothiadiazine derivative characterized by a trioxo-substituted heterocyclic core, a cyclopropylmethyl group at position 4, a 4-fluorophenyl substituent at position 2, and a methyl carboxylate ester at position 4. The cyclopropylmethyl moiety introduces steric bulk, while the 4-fluorophenyl group contributes electron-withdrawing effects and metabolic stability. This compound’s synthesis likely follows strategies analogous to those described for structurally related benzothiazine derivatives, involving sulfonylation of substituted anthranilic acid precursors followed by cyclization .
Properties
IUPAC Name |
methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c1-27-18(23)13-4-9-17-16(10-13)21(11-12-2-3-12)19(24)22(28(17,25)26)15-7-5-14(20)6-8-15/h4-10,12H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGCQSUPGOUAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)N(C(=O)N2CC3CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzothiadiazine vs. Benzothiazine Derivatives
The target compound shares structural homology with methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate derivatives (e.g., compounds 4a–p in ). Key differences include:
Substituent Effects
- 4-Fluorophenyl vs.
- Cyclopropylmethyl vs.
Structural and Conformational Analysis
The trioxo benzothiadiazine core may adopt distinct puckering conformations compared to dioxo benzothiazines. Ring puckering coordinates () suggest that substituents like cyclopropylmethyl could enforce non-planar geometries, altering crystal packing or solubility.
Comparative Data Table
Research Findings and Implications
Synthetic Efficiency : Pre-substitution strategies (as in ) are critical for achieving high yields and purity in benzothiadiazine derivatives, avoiding challenges associated with post-cyclization modifications.
Electronic and Steric Effects : The 4-fluorophenyl group enhances electronic withdrawal and metabolic stability compared to chlorophenyl analogs, while the cyclopropylmethyl group balances steric bulk and conformational flexibility.
Structural Characterization : Tools like SHELX () are essential for resolving complex heterocyclic geometries, though specific data on the target compound’s crystal structure remain unaddressed in the provided evidence.
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